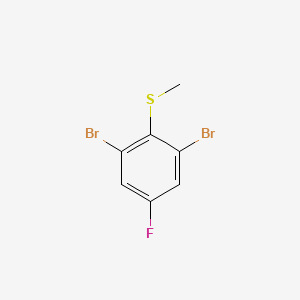

2,6-Dibromo-4-fluorothioanisole

Description

Contextualization within Halogenated Aromatic Thioether Chemistry

Halogenated aromatic thioethers are a class of compounds characterized by a sulfur atom bonded to an aromatic ring that is also substituted with one or more halogen atoms. These molecules are significant in organic synthesis due to the unique reactivity conferred by both the thioether moiety and the halogen substituents. The formation of the aryl C–S bond is a critical transformation in creating these compounds, with methods like nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling of aryl halides with thiols being common strategies. researchgate.net

The specific arrangement of substituents in 2,6-Dibromo-4-fluorothioanisole — a fluorine atom para to the thioether and two bromine atoms ortho to it — dictates its potential reactivity:

Bromine Atoms : The two bromine atoms serve as excellent leaving groups in various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at these positions. Brominated organic compounds are widely recognized as versatile intermediates in organic synthesis for this reason. researchgate.net

Fluorine Atom : The fluorine atom, being highly electronegative, influences the electronic properties of the aromatic ring. Its presence, along with the two bromine atoms, makes the ring electron-deficient, which can activate it towards nucleophilic aromatic substitution reactions.

Thioether Group : The methylthio group (-SCH₃) itself can be a target for chemical modification. For instance, the sulfur atom can be oxidized to form sulfoxides or sulfones, which have different electronic properties and can act as directing groups or be used in further synthetic transformations. acsgcipr.org

The interplay of these functional groups on a single aromatic scaffold provides a platform for sequential and regioselective modifications, making compounds like this compound highly valuable for creating diverse and complex molecules.

Significance of Substituted Aryl Thioethers as Molecular Scaffolds in Synthetic Strategies

Substituted aryl thioethers are crucial molecular scaffolds in a multitude of synthetic applications, ranging from materials science to medicinal chemistry. researchgate.netnih.gov Their importance stems from their utility as versatile building blocks and the prevalence of the aryl sulfide (B99878) motif in biologically active compounds. researchgate.net

The carbon-sulfur bond is a key feature in numerous pharmaceuticals and agrochemicals. acsgcipr.org Aryl thioethers serve as precursors to other sulfur-containing functional groups with higher oxidation states, such as sulfoxides and sulfones, which are also found in many bioactive molecules. researchgate.net The ability to introduce various substituents onto the aromatic ring allows chemists to fine-tune the steric and electronic properties of the molecule, which is a fundamental aspect of drug discovery and process development. nih.gov

The synthetic utility of these scaffolds is enhanced by the diverse range of reactions they can undergo. The development of efficient and mild methods for synthesizing aryl thioethers has been a significant focus of chemical research. nih.gov These methods often tolerate a wide variety of functional groups, enabling the construction of complex molecular libraries for screening purposes. The strategic placement of halogens, as seen in this compound, provides multiple handles for diversification, allowing a single precursor to be converted into a wide array of different products.

Research Gaps and Emerging Directions for this compound Investigations

Despite the clear potential of polysubstituted compounds, a review of the current scientific literature reveals a significant research gap concerning this compound. While its constituent functional groups and general class of compounds (halogenated aryl thioethers) are well-studied, there is a lack of published research focusing specifically on the synthesis, characterization, and application of this particular molecule.

This gap presents several opportunities for future investigation:

Synthesis and Characterization : A primary research direction would be the development and optimization of a synthetic route to this compound. A plausible approach could involve the bromination of 4-fluorothioanisole. Following a successful synthesis, a thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography would be essential to fully elucidate its structural and electronic properties.

Reactivity Studies : Systematic investigation into the selective functionalization of the molecule is a key emerging direction. Research could explore the differential reactivity of the bromine and fluorine substituents. For example, studies could focus on selective palladium-catalyzed cross-coupling reactions at the C-Br bonds while leaving the C-F bond intact. The conditions required for potential nucleophilic aromatic substitution of the fluorine atom could also be explored.

Application as a Building Block : Future research should focus on demonstrating the utility of this compound as a scaffold in the synthesis of novel compounds. By sequentially replacing the bromine atoms and potentially the fluorine atom, a variety of trisubstituted and tetrasubstituted aromatic compounds could be generated. These products could be of interest in medicinal chemistry, materials science, and organocatalysis.

The exploration of this compound could provide valuable insights into the chemistry of polyhalogenated aromatic compounds and unlock new synthetic pathways to complex molecular targets.

Properties

IUPAC Name |

1,3-dibromo-5-fluoro-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FS/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDFHVHMWUBZDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1Br)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50532008 | |

| Record name | 1,3-Dibromo-5-fluoro-2-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50532008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38366-77-7 | |

| Record name | 1,3-Dibromo-5-fluoro-2-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50532008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Reactivity and Mechanistic Investigations of 2,6 Dibromo 4 Fluorothioanisole

Nucleophilic Substitution Reactions on the Halogenated Aryl Moiety

Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic attack, proceeding through a distinct mechanism known as Nucleophilic Aromatic Substitution (SNAr). wikipedia.orglibretexts.org The presence of three strongly electronegative halogen atoms renders the aromatic ring of 2,6-Dibromo-4-fluorothioanisole significantly electron-deficient and thus, primed for such reactions. libretexts.orgmasterorganicchemistry.com

Mechanistic Pathways of Halogen Displacement Reactions

The predominant mechanism for nucleophilic substitution on activated aryl halides is the bimolecular addition-elimination pathway. libretexts.orgimperial.ac.uk This process is initiated by the attack of a nucleophile on the carbon atom bearing a leaving group. This step is typically the rate-determining step of the reaction as it involves the temporary disruption of the ring's aromaticity. masterorganicchemistry.comstackexchange.com The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge in this intermediate is delocalized across the aromatic system and, crucially, is stabilized by any electron-withdrawing groups located at the ortho and para positions relative to the site of attack. libretexts.orglibretexts.org In the final, rapid step, the leaving group is expelled, and the aromaticity of the ring is restored. stackexchange.comyoutube.com

For this compound, nucleophilic attack could theoretically occur at C2, C4, or C6. However, substitution of the fluorine atom at the C4 position is the most probable outcome. The negative charge of the resulting Meisenheimer complex would be effectively stabilized by the inductive effect of the two ortho-bromo substituents.

Influence of Ortho-Bromo and Para-Fluoro Substituents on Reaction Kinetics

The kinetics of SNAr reactions are profoundly influenced by the nature of both the activating groups and the leaving group. The rate-determining step is the initial nucleophilic attack; therefore, factors that lower the activation energy of this step will accelerate the reaction. stackexchange.comwyzant.com

The two ortho-bromo substituents activate the ring towards nucleophilic attack primarily through their strong inductive electron-withdrawing effect (-I effect). This effect increases the electrophilicity of the ring carbons, making them more susceptible to attack by a nucleophile. Furthermore, these bulky ortho groups provide significant steric hindrance around the C2 and C6 positions, sterically directing incoming nucleophiles to the more accessible C4 position.

| Leaving Group (X) | Electronegativity | Effect on Rate-Determining Step | Relative Rate |

|---|---|---|---|

| -F | 3.98 | Strongly activates ipso-carbon for nucleophilic attack | Fastest |

| -Cl | 3.16 | Moderately activates ipso-carbon for nucleophilic attack | Intermediate |

| -Br | 2.96 | Moderately activates ipso-carbon for nucleophilic attack | Intermediate |

| -I | 2.66 | Weakly activates ipso-carbon for nucleophilic attack | Slowest |

Electrophilic Aromatic Substitution Pathways

While the electron-deficient nature of the this compound ring favors nucleophilic substitution, it consequently disfavors Electrophilic Aromatic Substitution (EAS). EAS reactions require an electron-rich aromatic ring to act as a nucleophile. vanderbilt.edu The three halogen substituents are deactivating groups due to their strong electron-withdrawing inductive effects, which reduce the ring's nucleophilicity and slow the rate of reaction compared to benzene (B151609). vanderbilt.eduulethbridge.ca

Regioselectivity and Control in Electrophilic Functionalization

In this compound, the substituents have competing directing effects:

Thiomethyl (-SCH3) group: The sulfur atom possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect). This effect is stabilizing for an adjacent positive charge. Therefore, the thiomethyl group is an ortho, para-director.

Halogens (-Br, -F): Halogens are also ortho, para-directors. libretexts.orgwikipedia.org Although they are strongly deactivating via induction (-I effect), their lone pairs can be donated via resonance (+M effect) to stabilize the arenium ion intermediate when the electrophile adds to an ortho or para position. libretexts.orgyoutube.comlibretexts.org

The only available positions for substitution on the ring are C3 and C5. The directing effects of the existing groups on these positions are as follows:

For C3: This position is ortho to the C2-Br and C4-F. It is meta to the -SCH3 group and the C6-Br.

For C5: This position is ortho to the C6-Br and C4-F. It is meta to the -SCH3 group and the C2-Br.

Given that all substituents are ortho, para-directors, substitution is most likely to occur at the C3 and C5 positions, which are ortho to halogen atoms. However, the thiomethyl group is generally considered a stronger activator than halogens are deactivators in terms of directing ability. Since C3 and C5 are meta to the thiomethyl group, the reaction would be significantly disfavored. Ultimately, forcing an EAS reaction on this heavily deactivated and sterically hindered substrate would likely require harsh conditions and may result in a mixture of C3 and C5 substituted products with low yield.

| Substituent | Reactivity Effect | Directing Effect | Positions Directed To |

|---|---|---|---|

| -SCH3 (at C1) | Activating (by resonance) | Ortho, Para | C2, C4, C6 (all blocked) |

| -Br (at C2) | Deactivating (by induction) | Ortho, Para | C3, C6 (blocked) |

| -F (at C4) | Deactivating (by induction) | Ortho, Para | C3, C5 |

| -Br (at C6) | Deactivating (by induction) | Ortho, Para | C5, C2 (blocked) |

Radical-Mediated Transformations Involving Aryl Halides

Radical-mediated reactions offer an alternative pathway for the functionalization of aryl halides, distinct from ionic nucleophilic or electrophilic mechanisms. The activation of carbon-halogen bonds to generate aryl radicals is a powerful strategy for forming new carbon-carbon or carbon-heteroatom bonds.

Photoredox Catalysis for Carbon-Halogen Bond Activation

Visible-light photoredox catalysis has emerged as a mild and efficient method for initiating single-electron transfer (SET) processes that can activate stable organic molecules. nih.govresearchgate.net In the context of aryl halides, a photocatalyst (often a ruthenium or iridium complex, or an organic dye) absorbs visible light and is promoted to an excited state. nih.govjournament.com This excited-state catalyst is a potent reductant and can transfer a single electron to the aryl halide substrate.

For this compound, this process would preferentially target one of the C-Br bonds, which are weaker than the C-F bond. The acceptance of an electron would lead to the formation of a radical anion, which would then rapidly fragment, cleaving the C-Br bond to release a bromide ion and generate a 2-bromo-4-fluoro-6-(methylthio)phenyl radical.

Proposed Photoredox Catalytic Cycle:

Excitation: The photocatalyst (PC) absorbs a photon of visible light to reach its excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst (PC*) transfers an electron to this compound, selectively reducing a C-Br bond. This regenerates the ground-state photocatalyst in its oxidized form (PC+) and forms a radical anion intermediate.

Fragmentation: The radical anion undergoes rapid dissociation to form an aryl radical and a bromide anion (Br-).

Radical Reaction: The highly reactive aryl radical can then be trapped by a radical acceptor or participate in a desired bond-forming event.

Catalyst Regeneration: The oxidized photocatalyst (PC+) is reduced back to its ground state by a sacrificial electron donor present in the reaction mixture, completing the catalytic cycle.

This strategy allows for the selective activation of C-Br bonds under mild conditions, opening avenues for transformations that are not accessible through traditional ionic pathways.

Electron Transfer Mechanisms in Radical Processes

The involvement of this compound in radical processes is anticipated to proceed through electron transfer mechanisms, a fundamental concept in many organic reactions. Single Electron Transfer (SET) is a key process where an electron is transferred from a donor to an acceptor molecule, leading to the formation of radical ions. In the context of halogenated aromatic compounds like this compound, SET processes can initiate radical chain reactions.

The reaction is often initiated by the transfer of an electron from a nucleophile to the substrate, in this case, the thioanisole (B89551) derivative. This forms a radical anion. The stability of this radical anion is influenced by the electron-withdrawing or -donating nature of the substituents on the aromatic ring. The presence of two bromine atoms and a fluorine atom, which are electronegative, can influence the electron density of the aromatic system and thus affect the formation and reactivity of the radical anion.

Visible light photoredox catalysis is a powerful tool for initiating such radical reactions under mild conditions. In these processes, a photocatalyst, upon absorbing light, can engage in single electron transfer with organic molecules. For instance, an excited state photocatalyst can transfer an electron to this compound, generating the corresponding radical anion and initiating further reactions. This approach offers a high degree of control over the radical generation process.

The fate of the generated radical species is a critical aspect of the reaction mechanism. Carbon-centered radicals can be generated through processes like hydrogen-atom transfer (HAT) facilitated by other radical species in the reaction mixture. Mechanistic studies, often supported by computational methods like density functional theory (DFT), are crucial for understanding the energetics of these processes and predicting the reaction outcomes.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a promising substrate for such transformations. The presence of two carbon-bromine (C-Br) bonds provides reactive sites for these coupling reactions.

The general catalytic cycle for a transition-metal catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The cycle begins with the oxidative addition of the metal catalyst into a carbon-halogen bond.

Strategies for Carbon-Sulfur Bond Formation

The formation of carbon-sulfur (C-S) bonds is of significant interest due to the prevalence of organosulfur compounds in pharmaceuticals and materials science. nih.govresearchgate.net Transition metal catalysis offers efficient routes for the synthesis of aryl sulfides. nih.govresearchgate.net While historically, sulfur compounds were thought to poison catalysts, various catalytic systems have been developed that are tolerant to sulfur-containing substrates. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are widely used for C-S bond formation. acs.org For a substrate like this compound, a palladium catalyst could facilitate the coupling of the aryl group with a thiol or a thiolate salt. The choice of ligand for the palladium catalyst is crucial for the success of these reactions, as it can influence the catalyst's stability and reactivity.

Copper-catalyzed reactions also represent a valuable strategy for the formation of C-S bonds. These reactions often proceed under milder conditions compared to palladium-catalyzed systems and can be more cost-effective. The mechanism of copper-catalyzed C-S bond formation is still a subject of research but is believed to involve a Cu(I)/Cu(III) catalytic cycle.

Site-selective cross-coupling is a significant challenge when a molecule contains multiple reactive sites, such as the two bromine atoms in this compound. Achieving selective reaction at one of the C-Br bonds while leaving the other intact would allow for stepwise functionalization of the molecule. This selectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, steric hindrance around one of the bromine atoms could favor reaction at the less hindered position.

Below is a hypothetical data table illustrating potential catalyst systems for C-S bond formation with a generic aryl bromide, which could be analogous to the reactivity of this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 85 |

| CuI | Phenanthroline | K₃PO₄ | DMF | 100 | 78 |

| NiCl₂(dppe) | - | NaOtBu | Dioxane | 80 | 92 |

This table is illustrative and based on general knowledge of cross-coupling reactions. Actual results for this compound may vary.

Application in Building Complex Molecular Architectures

The ability to selectively functionalize this compound through transition metal-catalyzed cross-coupling reactions makes it a valuable building block for the synthesis of more complex molecules. The sequential coupling at the two C-Br bonds allows for the introduction of different functional groups, leading to the construction of intricate molecular architectures.

For example, a Suzuki-Miyaura coupling could be performed at one C-Br position to introduce a new aryl or heteroaryl group. The remaining C-Br bond could then be subjected to a different cross-coupling reaction, such as a Sonogashira coupling to install an alkyne, or a Buchwald-Hartwig amination to form a C-N bond. This stepwise approach provides a high degree of control over the final structure of the molecule.

The resulting complex molecules could have applications in various fields. For instance, the synthesis of novel heterocyclic compounds containing the 2,6-disubstituted-4-fluorothioanisole core could lead to new drug candidates or organic electronic materials. The fluorine atom on the aromatic ring can also be beneficial, as it can improve the metabolic stability and pharmacokinetic properties of drug molecules.

The development of site-selective cross-coupling methods for polyhalogenated arenes is an active area of research. nih.gov Achieving high selectivity in the coupling reactions of this compound would be crucial for its efficient use in the synthesis of complex targets. The interplay of electronic effects from the fluorine and thioether groups, along with steric effects from the ortho-bromine atoms, will likely play a key role in determining the regioselectivity of these reactions.

Conformational Analysis and Spectroscopic Elucidation of 2,6 Dibromo 4 Fluorothioanisole and Its Analogues

Nuclear Magnetic Resonance Spectroscopy Studies

NMR spectroscopy stands as a cornerstone in the conformational analysis of thioanisole (B89551) derivatives. By analyzing various NMR parameters, a detailed picture of molecular geometry and dynamics can be constructed.

Long-Range Spin-Spin Coupling Constants (⁶J(C,F), ⁶J(C,C), ⁶J(H,F)) in Conformational Analysis

Long-range spin-spin coupling constants, which are transmitted over several bonds, are exquisitely sensitive to the conformational arrangement of a molecule. For thioanisole and its analogues, the coupling constant over six bonds between a side-chain nucleus (like the ¹³C of the methyl group) and the para ring proton (⁶J(H,C)) or a para fluorine (⁶J(C,F)) is particularly informative. This coupling is understood to be a σ-π electron mechanism, meaning its magnitude is proportional to sin²θ, where θ is the angle by which the thiomethyl group is twisted out of the aromatic plane.

The relationship can be expressed as: ⁶J = ⁶J₉₀ sin²θ

Here, ⁶J₉₀ represents the coupling constant when the C-S bond is perpendicular to the benzene (B151609) ring (θ = 90°). This relationship allows for the determination of the expectation value of sin²θ, which provides a quantitative measure of the out-of-plane twist of the thiomethyl group.

Studies on various thioanisole derivatives have utilized ¹³C NMR of ¹³C-enriched samples to measure long-range ¹³C,¹³C coupling constants (e.g., ³J(C,C), ⁴J(C,C), ⁵J(C,C)) to probe conformational preferences. cdnsciencepub.com These couplings also show a dependence on the dihedral angle, providing another avenue for estimating the rotational barrier around the Csp²-S bond. cdnsciencepub.comcdnsciencepub.com For instance, in 2-hydroxythioanisole, these coupling constants confirm that the thiomethyl group is oriented nearly perpendicular to the benzene ring due to a stereospecific hydrogen bond. cdnsciencepub.com

For 2,6-Dibromo-4-fluorothioanisole, the key coupling constant would be ⁶J(C,F). By measuring this value, one could directly probe the conformational preference of the S-CH₃ group. Given the significant steric hindrance from the two large bromine atoms in the ortho positions, a conformation where the S-CH₃ group is forced out of the plane of the aromatic ring is highly anticipated.

Internal Rotation Barriers about the Csp²-S Bond and Conformational Preferences

The energy barrier to rotation around the Csp²-S bond dictates the conformational flexibility of thioanisole derivatives. This barrier is influenced by a combination of steric interactions between the methyl group and ortho substituents, and electronic effects involving the sulfur lone pairs and the aromatic π-system.

In the parent thioanisole, the planar conformation is the most stable, with a calculated internal barrier to rotation of about 5.5-6.2 kJ/mol. researchgate.net Substituents on the ring can significantly alter this barrier. Para substituents like fluorine tend to slightly reduce the barrier, while meta substituents can increase it. researchgate.net

However, the most dramatic effect comes from ortho substituents. The presence of two ortho fluorine atoms in 2,6-difluorothioanisole forces the thiomethyl group into a conformation where the C-S bond is perpendicular to the aromatic plane. researchgate.net This is a direct consequence of the steric repulsion between the fluorine atoms and the S-methyl group. For this compound, the two ortho bromine atoms are substantially larger than fluorine, leading to even greater steric hindrance. Therefore, it is expected that this compound will strongly prefer a perpendicular ground-state conformation, resulting in a significantly higher rotational barrier compared to the parent thioanisole. This high barrier would effectively lock the molecule into a non-planar conformation.

| Compound | Substituents | Internal Barrier (V₂) (kJ/mol) | Method |

|---|---|---|---|

| Thioanisole | None | 5.5(4) | ⁶J(H,C) in benzene solution |

| Thioanisole | None | 6.2 | STO-3G MO Calculation |

| 4-Fluorothioanisole | para-F | Reduced vs. Thioanisole | ⁶J(C,F) |

| 3-Methylthioanisole | meta-CH₃ | Increased vs. Thioanisole | ⁶J(H,C) |

| 2,6-Difluorothioanisole | ortho-F, ortho-F | Perpendicular ground state | ⁶J(C,F) |

| This compound | ortho-Br, ortho-Br, para-F | Predicted High Barrier, Perpendicular Ground State | Inference from analogues |

Solvent Effects on Molecular Conformation

The conformation of flexible molecules can be influenced by the surrounding solvent environment. Solvents can alter the relative energies of different conformers through intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions.

For example, in 2-hydroxythioanisole, an equilibrium exists between a conformation stabilized by an intramolecular hydrogen bond (O-H···S) and one where the hydroxyl group forms an intermolecular hydrogen bond with a solvent molecule like acetone-d₆. cdnsciencepub.com The intramolecularly bonded form has the thiomethyl group in a perpendicular orientation, while the intermolecularly bonded form prefers a coplanar arrangement. cdnsciencepub.com This demonstrates that a polar, hydrogen-bond-accepting solvent can shift the conformational equilibrium.

In the case of this compound, the dominant factor determining its conformation is the powerful steric repulsion from the ortho-bromo substituents. While different solvents might cause minor changes in the average torsional angle, it is unlikely that they would overcome the steric clash required for a planar conformation. The perpendicular conformation is expected to be maintained across solvents of varying polarity.

Other Spectroscopic Techniques for Structural Characterization

While NMR is a primary tool, a multi-technique approach provides the most comprehensive understanding of molecular structure and dynamics.

Application of Advanced Spectroscopic Methods in Elucidating Molecular Structure and Dynamics

A variety of advanced spectroscopic methods can be applied to complement NMR data for the structural elucidation of halogenated compounds like this compound. dokumen.pubtaylorfrancis.com

High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) provide extremely accurate mass measurements. scholaris.ca This allows for the unambiguous determination of the elemental composition of the parent molecule and any fragments, confirming the presence of bromine, fluorine, and sulfur.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): When coupled with a high-resolution mass spectrometer (e.g., ToF-MS), GCxGC is a powerful technique for separating complex mixtures and identifying individual components. scholaris.ca This would be invaluable for analyzing the synthesis products and any potential isomers of this compound.

X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction provides the definitive solid-state structure of the molecule. This would directly confirm the predicted perpendicular conformation and provide precise bond lengths and angles, offering a benchmark against which solution-state NMR data and computational models can be compared.

Computational Chemistry: Modern computational methods, particularly DFT, are indispensable tools. researchgate.netresearchgate.net They can be used to calculate the energies of different conformers, map the potential energy surface for rotation about the Csp²-S bond, predict NMR coupling constants and chemical shifts, and simulate vibrational spectra. These calculations provide a theoretical framework that is crucial for interpreting experimental data.

By integrating these diverse spectroscopic and computational methods, a complete and robust model of the structure and conformational dynamics of this compound can be achieved.

Computational Chemistry and Quantum Mechanical Studies on 2,6 Dibromo 4 Fluorothioanisole

Molecular Orbital Theory Calculations

There is currently no published data detailing the geometry optimization of 2,6-Dibromo-4-fluorothioanisole using STO-3G, MNDO, AM1, or DFT methods. Such calculations would typically provide optimized bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting chemical reactivity, also remains uncalculated for this specific compound.

The rotation around the C-S bond in this compound is expected to give rise to different conformational isomers. However, computational studies to identify these conformers and calculate the energy barriers for their interconversion have not been reported. This information would be vital for understanding the molecule's dynamic behavior and the relative stability of its different spatial arrangements.

Quantum Theory of Atoms in Molecules (AIM) Applications

The Quantum Theory of Atoms in Molecules (AIM) is a powerful tool for analyzing the topology of the electron density to characterize chemical bonds and non-covalent interactions. An AIM analysis of this compound could provide valuable insights into the nature of the C-Br, C-F, and C-S bonds, as well as any potential intramolecular interactions. At present, no such analysis has been published.

Theoretical Investigations of Reaction Mechanisms

Computational modeling of kinetic isotope effects (KIEs) can provide detailed information about reaction mechanisms. By theoretically calculating the effect of isotopic substitution on reaction rates, chemists can infer the nature of transition states. There are no available studies that have computationally modeled the KIEs for any proposed reaction involving this compound.

Elucidation of Photodissociation and Electron Transfer Pathways

A thorough review of scientific literature and chemical databases reveals no specific studies on the photodissociation or electron transfer pathways of this compound. Therefore, no detailed research findings or data tables can be provided at this time.

Derivatives, Analogues, and Advanced Applications in Synthetic Organic Chemistry

Design and Synthesis of Novel 2,6-Dibromo-4-fluorothioanisole Derivatives

The inherent reactivity of the carbon-bromine bonds and the influence of the fluorine and methylthio groups enable a wide range of structural modifications. These transformations are key to developing new molecules with tailored properties for various applications.

Structural Modifications and Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.com In the context of this compound, the bromine atoms are prime sites for such modifications. Nucleophilic substitution reactions, for instance, can replace the bromine atoms with a variety of other functional groups. solubilityofthings.com This can be achieved through mechanisms like SNAr (nucleophilic aromatic substitution), facilitated by the electron-withdrawing nature of the fluorine and the flanking bromine atoms.

Common transformations include the conversion of the aryl bromides to:

Amines: Through reactions like the Buchwald-Hartwig amination, introducing a nitrogen-containing moiety.

Aryl ethers: Via the Ullmann condensation with various alcohols or phenols.

Organometallic reagents: Formation of Grignard or organolithium reagents by metal-halogen exchange, which can then be reacted with a wide array of electrophiles.

Furthermore, the methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone, which in turn can act as a leaving group in certain substitution reactions, further expanding the synthetic utility of the scaffold.

Exploration of Thioanisole (B89551) Analogues with Diverse Halogenation Patterns

The synthesis and study of thioanisole analogues with different halogenation patterns provide valuable insights into structure-activity relationships. researchgate.net By systematically varying the type and position of the halogen atoms on the aromatic ring, chemists can fine-tune the electronic and steric properties of the molecule.

For example, the synthesis of analogues such as 2,6-dichloro-4-fluorothioanisole or 2,6-diiodo-4-fluorothioanisole would allow for a comparative study of the reactivity of the carbon-halogen bond. The synthesis of these analogues often involves multi-step sequences, starting from appropriately substituted anilines or phenols. For instance, a common route involves the diazotization of a halogenated aniline (B41778) followed by a Sandmeyer reaction to introduce a different halogen or a thiomethyl group.

The table below showcases a selection of halogenated thioanisole analogues and their precursors, highlighting the diversity achievable in this class of compounds.

| Compound Name | Precursor Compound |

| 2,6-Dibromo-4-fluoroaniline | 4-Fluoroaniline (B128567) |

| 2,6-Dibromo-4-fluorophenol uni.lu | 4-Fluorophenol |

| 2,6-Dibromo-4-chloroaniline nih.gov | 4-Chloroaniline |

| 2,6-Dibromo-4-(trifluoromethyl)aniline thermofisher.com | 4-(Trifluoromethyl)aniline |

Strategic Utility in Complex Organic Synthesis

The unique structural features of this compound make it a valuable tool for synthetic chemists, particularly in the construction of complex target molecules and advanced materials.

Retrosynthetic Analysis and Synthetic Planning for Target Molecules

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. amazonaws.com The process involves identifying key bond disconnections that correspond to reliable chemical reactions. amazonaws.com this compound can be a crucial starting material in such analyses due to the predictable reactivity of its functional groups.

For instance, in the synthesis of a complex pharmaceutical agent or a natural product, the substituted phenyl ring of this compound can serve as a central scaffold. The bromine atoms can be used as handles for cross-coupling reactions, such as the Suzuki or Stille coupling, to form new carbon-carbon bonds and build up molecular complexity. The fluorine atom can impart desirable properties to the final molecule, such as increased metabolic stability or enhanced binding affinity to a biological target.

Role as Key Intermediates for Polymer Precursors and Advanced Materials

The reactivity of the bromine atoms in this compound makes it an excellent monomer or precursor for the synthesis of specialty polymers and advanced materials. Poly(phenylene sulfide) (PPS) and related materials are known for their high thermal stability and chemical resistance. By incorporating fluorinated and brominated units derived from this compound, it is possible to create new polymers with enhanced properties, such as:

Improved flame retardancy: Due to the presence of bromine atoms.

Lower dielectric constant: A desirable property for materials used in microelectronics, often associated with fluorine incorporation.

Tailored solubility and processing characteristics: The specific substitution pattern can influence the polymer's physical properties.

The synthesis of these polymers often involves polycondensation reactions where the dibromo-monomer is reacted with a suitable co-monomer, such as a dithiol, under conditions that promote polymerization.

Interdisciplinary Research Opportunities for Halogenated Thioanisoles

The unique combination of functional groups in halogenated thioanisoles like this compound opens up avenues for interdisciplinary research. The interplay between the sulfur atom, the halogens, and the aromatic ring can lead to interesting electronic and photophysical properties, making these compounds candidates for investigation in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the biological activity of halogenated organic compounds is a vast and active area of research. The specific substitution pattern of this compound could be explored for potential applications in medicinal chemistry and agrochemistry. The fluorine atom, in particular, is often incorporated into drug candidates to enhance their metabolic stability and bioavailability.

The development of efficient synthetic routes to these compounds and the study of their fundamental properties will continue to be a driving force for innovation at the interface of chemistry, materials science, and biology.

Q & A

Q. What are the standard synthetic routes for 2,6-Dibromo-4-fluorothioanisole, and how can reaction conditions be optimized?

A common method involves halogenation and functional group protection. For example, bromination of a fluorothioanisole precursor can be achieved using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMSO) under reflux. Optimization may involve:

- Solvent choice : Polar aprotic solvents like DMSO improve solubility of intermediates .

- Catalyst use : Lewis acids (e.g., FeCl₃) enhance regioselectivity.

- Temperature control : Reflux at 80–100°C for 12–24 hours ensures completion .

- Workup : Crystallization from water-ethanol mixtures improves purity .

Q. Table 1: Synthesis Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMSO, 18h reflux | 65 | 95 |

| DMF, 24h reflux | 58 | 90 |

| NBS, FeCl₃, 12h | 72 | 97 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves aromatic protons and methoxy groups .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 223.01 g/mol for C₇H₅BrF₂S) .

- X-ray Crystallography : SHELXL refines crystal structures, and Mercury CSD visualizes packing motifs. For example, resolving Br/F positional disorder requires iterative refinement in SHELX .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods or closed systems to avoid inhalation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be addressed?

Low yields (e.g., <65%) often stem from incomplete bromination or side reactions. Strategies include:

- Directed ortho-metalation : Use lithiation to direct bromine insertion .

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .

- Protecting groups : Temporary protection of the thioether group minimizes undesired oxidation .

Q. How are contradictions in crystallographic data resolved for halogenated aromatic compounds?

Data inconsistencies (e.g., disordered Br/F positions) require:

Q. Table 2: Crystallographic Refinement Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | <0.05 |

| Resolution (Å) | 0.84 |

Q. What role does this compound play in medicinal chemistry research?

It serves as a precursor for bioactive molecules:

Q. How can regioselective functionalization of this compound be achieved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.